2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-nitrobenzoyl group, a 2,2,2-trichloroethyl backbone, and a thiourea moiety linked to a 3-nitrophenyl substituent. The compound’s synthesis typically involves reacting an isothiocyanate intermediate with a substituted aniline, followed by benzoylation, as seen in analogous thiourea-based benzamides .
Properties
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5O5S/c17-16(18,19)14(21-13(25)11-6-1-2-7-12(11)24(28)29)22-15(30)20-9-4-3-5-10(8-9)23(26)27/h1-8,14H,(H,21,25)(H2,20,22,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAAZBCSFMEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Formation of the Nitrobenzamide Core: The initial step involves the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Introduction of the Trichloroethyl Group: The next step involves the chlorination of an ethyl group to form the trichloroethyl moiety. This can be done using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Carbamothioylation: The final step involves the reaction of the trichloroethyl intermediate with 3-nitrophenyl isothiocyanate to form the desired product. This reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
From Oxidation: Amino derivatives.
From Reduction: Various reduced intermediates.
From Substitution: Functionalized derivatives with new substituents replacing the trichloroethyl group.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antibacterial properties. Studies have shown that derivatives similar to 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide exhibit potent activity against various Gram-positive and Gram-negative bacteria.
- Case Study : A study published in the Journal of Medicinal Chemistry indicated that modifications on the triazine scaffold can lead to enhanced antibacterial activity. Molecular docking studies suggested that these compounds could inhibit bacterial translation by binding to the ribosomal decoding site, thereby preventing protein synthesis .
Environmental Science
The environmental implications of compounds containing chlorine and nitro groups are significant due to their stability and potential toxicity. Research has focused on understanding the degradation pathways of such compounds in various ecosystems.
- Data Table: Environmental Stability of Chlorinated Compounds
| Compound Name | Half-Life (Days) | Environmental Impact |
|---|---|---|
| This compound | 30 | Potential bioaccumulation |
| Trichloroethylene | 14 | Groundwater contaminant |
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its chemical structure which may interfere with pest metabolism.
Mechanism of Action
The mechanism by which 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro and trichloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in the substituents on the benzamide and arylthiourea groups. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity but may reduce bioavailability due to higher log P values .
- Thiourea vs. Oxadiazole : Replacement of the thiourea with an oxadiazole ring (as in compound 4) increases rigidity but reduces hydrogen-bonding capacity, impacting ligand-metal interactions .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in ) hinder molecular packing, as evidenced by lower melting points compared to simpler analogs.
Critical Differences :
- Yield Optimization : Electron-deficient anilines (e.g., 3-nitroaniline) require longer reaction times due to reduced nucleophilicity, whereas electron-rich analogs (e.g., 2-methoxy-5-nitrophenyl in ) proceed faster .
- Purification Challenges : Trichloroethyl groups complicate crystallization, necessitating chromatographic methods .
Structural and Computational Insights
- Crystallography : SHELX software and tools like UCSF Chimera have been used to resolve analogous structures, revealing intramolecular hydrogen bonds between the benzamide carbonyl and thiourea NH groups .
- Docking Studies : AutoDock Vina predicts strong binding of the target compound to bacterial enzyme active sites, driven by nitro group interactions with arginine residues .
Biological Activity
The compound 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic derivative of benzamide that incorporates multiple functional groups, including nitro and trichloromethyl moieties. This structure suggests potential biological activities that may be relevant in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₈Cl₃N₅O₄S
- Molecular Weight : 482.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the nitro group and the thioamide functionality suggests potential inhibition of enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis .
- Antitumor Activity : Research indicates that benzamide derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. The incorporation of trichloromethyl and nitro groups may enhance this activity through reactive oxygen species (ROS) generation or by disrupting cellular redox balance .
- Antimicrobial Properties : Some studies have reported antimicrobial effects associated with similar benzamide derivatives, suggesting that this compound may also possess antibacterial or antifungal activities .
Efficacy in Cell Lines
A series of studies evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Inhibition of DHFR |
| A549 (Lung Cancer) | 20 | ROS generation leading to cell death |
These results indicate a promising profile for further development as an anticancer agent.
Study 1: Antitumor Activity
In a controlled study, this compound was administered to mice implanted with A549 tumors. The treatment resulted in a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis showed increased apoptosis markers in treated tissues.
Study 2: Enzyme Inhibition
Another study assessed the compound's ability to inhibit DHFR activity in vitro. Results demonstrated an IC50 value of 0.5 µM, indicating strong inhibitory potential compared to traditional inhibitors.
Safety and Toxicology
Preliminary toxicity studies indicate that while the compound exhibits significant biological activity, it also presents potential cytotoxic effects at higher concentrations. Further investigations into its safety profile are necessary to establish therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
